
N''-(2-Hydroxybutyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-(2-Hydroxybutyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine Guanidines are characterized by their strong basicity and ability to form stable complexes with various molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-Hydroxybutyl)guanidine typically involves the reaction of 2-hydroxybutylamine with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine structure .
Industrial Production Methods
Industrial production of N’'-(2-Hydroxybutyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’'-(2-Hydroxybutyl)guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The guanidine moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted guanidines.
Scientific Research Applications
N’'-(2-Hydroxybutyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’'-(2-Hydroxybutyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific pathways. For example, it can inhibit nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide .
Comparison with Similar Compounds
Similar Compounds
N,N’-Disubstituted guanidines: These compounds have similar structural features but differ in the nature of the substituents attached to the guanidine moiety.
Cyanamides: Another class of compounds with similar reactivity but different structural properties.
Uniqueness
N’'-(2-Hydroxybutyl)guanidine stands out due to its unique combination of a hydroxyl group and a guanidine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
922498-68-8 |
|---|---|
Molecular Formula |
C5H13N3O |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
2-(2-hydroxybutyl)guanidine |
InChI |
InChI=1S/C5H13N3O/c1-2-4(9)3-8-5(6)7/h4,9H,2-3H2,1H3,(H4,6,7,8) |
InChI Key |
PFJPTIMVMFQIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN=C(N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)
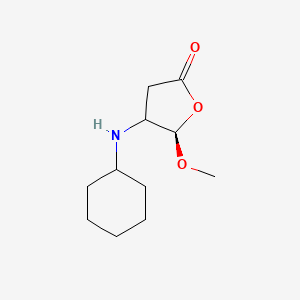
![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
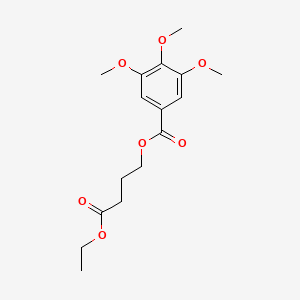
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
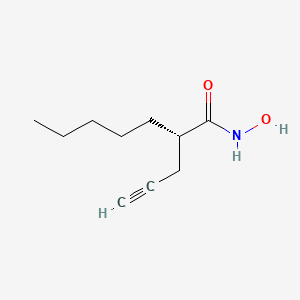
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
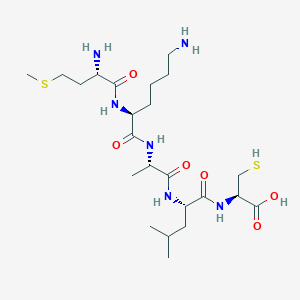
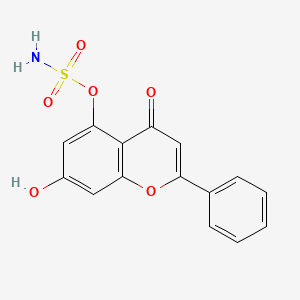
![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)
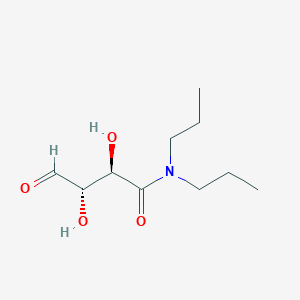
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
